molecular formula C19H21ClN2O2 B5835304 N-(3-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide

N-(3-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide

Cat. No.: B5835304
M. Wt: 344.8 g/mol
InChI Key: APOSBWHHEBSCTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in pre-clinical studies as a potential therapeutic agent for various types of cancer.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide involves the inhibition of Bruton's tyrosine kinase (BTK), a key enzyme involved in the B-cell receptor (BCR) signaling pathway. The inhibition of BTK leads to the disruption of downstream signaling pathways, ultimately resulting in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of BTK activity, the disruption of downstream signaling pathways, and the inhibition of cancer cell growth and proliferation. The compound has also been shown to induce apoptosis (programmed cell death) in cancer cells and to enhance the anti-tumor activity of other chemotherapeutic agents.

Advantages and Limitations for Lab Experiments

The advantages of N-(3-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide for lab experiments include its specificity for BTK inhibition and its potential as a therapeutic agent for various types of cancer. However, limitations include the need for further studies to determine its efficacy and safety in clinical trials and the potential for drug resistance.

Future Directions

For N-(3-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide research include the development of novel formulations and delivery methods to enhance its bioavailability and efficacy, the identification of biomarkers to predict patient response, and the evaluation of its potential as a therapeutic agent for other diseases beyond cancer. Additionally, further studies are needed to determine its safety and efficacy in clinical trials and to identify potential mechanisms of drug resistance.

Synthesis Methods

The synthesis method of N-(3-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide involves several steps, including the reaction of 3-chloro-2-methylbenzoic acid with thionyl chloride to form 3-chloro-2-methylbenzoyl chloride. The resulting product is then reacted with 4-(4-morpholinylmethyl)aniline to form the final product, this compound.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-4-(4-morpholinylmethyl)benzamide has been extensively studied in pre-clinical studies as a potential therapeutic agent for various types of cancer, including lymphoma, leukemia, and solid tumors. The compound has shown promising results in inhibiting the growth and proliferation of cancer cells in vitro and in vivo.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-14-17(20)3-2-4-18(14)21-19(23)16-7-5-15(6-8-16)13-22-9-11-24-12-10-22/h2-8H,9-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOSBWHHEBSCTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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